molecular formula C10H13NO3 B13696093 1-(2-Methoxyphenoxy)-2-propanone Oxime

1-(2-Methoxyphenoxy)-2-propanone Oxime

Cat. No.: B13696093
M. Wt: 195.21 g/mol
InChI Key: DTMUQQCDVGXNSA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-2-propanone Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-2-propanone Oxime typically involves the reaction of 1-(2-Methoxyphenoxy)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction scheme is as follows:

1-(2-Methoxyphenoxy)-2-propanone+NH2OHHCl1-(2-Methoxyphenoxy)-2-propanone Oxime+HCl\text{1-(2-Methoxyphenoxy)-2-propanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 1-(2-Methoxyphenoxy)-2-propanone+NH2​OH⋅HCl→1-(2-Methoxyphenoxy)-2-propanone Oxime+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-2-propanone Oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1-(2-Methoxyphenoxy)-2-propanone Oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-2-propanone Oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by attaching to the phosphorus atom and forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule . This reactivation mechanism is particularly relevant in the context of nerve-agent antidotes.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: Known for its use as a nerve-agent antidote.

    Obidoxime: Another oxime compound with similar reactivation properties.

    Methoxime: Used in similar applications as a reactivator of acetylcholinesterase.

Uniqueness

1-(2-Methoxyphenoxy)-2-propanone Oxime is unique due to its specific structural features and potential applications. Its methoxyphenoxy group provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-6-4-3-5-9(10)13-2/h3-6,12H,7H2,1-2H3

InChI Key

DTMUQQCDVGXNSA-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)COC1=CC=CC=C1OC

Origin of Product

United States

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